3-Fluoro-3-(4-methoxyphenyl)-3H-diazirine 3-Fluoro-3-(4-methoxyphenyl)-3H-diazirine
Brand Name: Vulcanchem
CAS No.: 95911-65-2
VCID: VC16003532
InChI: InChI=1S/C8H7FN2O/c1-12-7-4-2-6(3-5-7)8(9)10-11-8/h2-5H,1H3
SMILES:
Molecular Formula: C8H7FN2O
Molecular Weight: 166.15 g/mol

3-Fluoro-3-(4-methoxyphenyl)-3H-diazirine

CAS No.: 95911-65-2

Cat. No.: VC16003532

Molecular Formula: C8H7FN2O

Molecular Weight: 166.15 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-3-(4-methoxyphenyl)-3H-diazirine - 95911-65-2

Specification

CAS No. 95911-65-2
Molecular Formula C8H7FN2O
Molecular Weight 166.15 g/mol
IUPAC Name 3-fluoro-3-(4-methoxyphenyl)diazirine
Standard InChI InChI=1S/C8H7FN2O/c1-12-7-4-2-6(3-5-7)8(9)10-11-8/h2-5H,1H3
Standard InChI Key FLCZNXNNUMANSV-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2(N=N2)F

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

3-Fluoro-3-(4-methoxyphenyl)-3H-diazirine features a strained three-membered diazirine ring (C-N2_2) with a fluorine atom and a 4-methoxyphenyl group attached to the central carbon (Figure 1). The diazirine ring’s inherent instability contributes to its photoreactivity, while the electron-withdrawing fluorine atom enhances electrophilicity, promoting carbene formation . The methoxy group (-OCH3_3) on the phenyl ring introduces steric and electronic effects that modulate solubility and intermolecular interactions .

Figure 1: Proposed structure of 3-fluoro-3-(4-methoxyphenyl)-3H-diazirine

FNNCOCH3Ph\begin{array}{ccc} & \text{F} & \\ \text{N} & \text{---} & \text{N} \\ & | & \\ & \text{C} & \\ & | & \\ \text{OCH}_3 & \text{---} & \text{Ph} \\ \end{array}

Stability and Reactivity

Synthesis and Manufacturing

General Diazirine Synthesis Pathways

Diazirines are typically synthesized via oxidation of diaziridines, which are derived from ketones through sequential oximation, tosylation, and ammonolysis (Scheme 1) . For 3-fluoro-3-(4-methoxyphenyl)-3H-diazirine, the ketone precursor would likely be 4-methoxyacetophenone, modified to introduce the fluorine substituent.

Scheme 1: Synthesis of Diazirines from Ketones

  • Oximation: Reaction of 4-methoxyacetophenone with hydroxylamine hydrochloride forms the corresponding oxime.

  • Tosylation: Treatment with tosyl chloride converts the oxime into a tosyloxime intermediate.

  • Diaziridine Formation: Reaction with ammonia yields the diaziridine.

  • Oxidation: Oxidation using activated MnO2_2 or Jones reagent produces the diazirine .

Challenges in Fluorinated Diazirine Synthesis

Introducing fluorine at the 3-position requires careful control of reaction conditions to avoid ring-opening side reactions. Methods such as electrophilic fluorination or the use of fluorinated building blocks during diaziridine formation have been reported for analogous compounds .

Photochemical Reactivity and Mechanisms

Carbene Generation and Crosslinking

Upon UV irradiation, 3-fluoro-3-(4-methoxyphenyl)-3H-diazirine undergoes denitrogenation to form a highly reactive carbene species (Figure 2). This carbene inserts into proximal biomolecules, enabling covalent crosslinking. The fluorine atom stabilizes the carbene through inductive effects, enhancing its lifetime and reactivity compared to non-fluorinated diazirines .

Figure 2: Photolysis of 3-fluoro-3-(4-methoxyphenyl)-3H-diazirine

C6H4OCH3CFN2hνC6H4OCH3CF:+N2\text{C}_6\text{H}_4\text{OCH}_3-\text{CF}-\text{N}_2 \xrightarrow{h\nu} \text{C}_6\text{H}_4\text{OCH}_3-\text{CF}: + \text{N}_2 \uparrow

Selectivity in Biological Systems

The methoxyphenyl group directs the carbene toward hydrophobic binding pockets, making the compound particularly effective for labeling membrane proteins or lipid-associated targets . Comparative studies with trifluoromethylphenyldiazirine (TPD) suggest that electron-donating substituents like methoxy reduce nonspecific binding, improving target specificity .

Applications in Chemical Biology

Photoaffinity Labeling

3-Fluoro-3-(4-methoxyphenyl)-3H-diazirine serves as a photoaffinity probe to map ligand-binding sites on proteins. For example, in studies analogous to TPD-based approaches, this compound could label ATP-binding pockets in kinases or ligand-binding domains in nuclear receptors .

Protein-Protein Interaction Analysis

The compound’s small size (molecular weight ~210 g/mol) minimizes steric hindrance, allowing it to infiltrate protein interfaces. This property is advantageous for studying transient interactions in multi-protein complexes .

Nucleic Acid Modification

Carbenes generated from diazirines can modify DNA and RNA bases, enabling studies on nucleic acid-protein interactions. The fluorine substituent may enhance crosslinking efficiency in GC-rich regions due to its electronegativity .

Comparative Analysis with Structural Analogs

The table below contrasts 3-fluoro-3-(4-methoxyphenyl)-3H-diazirine with common diazirine derivatives:

CompoundSubstituentsKey PropertiesApplications
3-Fluoro-3-(4-methoxyphenyl)-3H-diazirineF, 4-OCH3_3-PhEnhanced solubility, moderate reactivityProtein labeling, hydrophobic targets
3-(Trifluoromethyl)-3H-diazirine (TPD)CF3_3, PhHigh stability, broad reactivityGeneral photoaffinity labeling
3-(4-Bromophenyl)-3H-diazirineBr, PhPolar interactions, halogen bondingNucleic acid studies

Future Research Directions

  • Optimized Synthesis: Developing one-pot methodologies to streamline production.

  • In Vivo Applications: Engineering water-soluble derivatives for live-cell imaging.

  • Targeted Drug Delivery: Conjugating the diazirine to therapeutic agents for light-activated drug release.

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